molecular formula C7H7NO4 B6152208 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid CAS No. 2172159-29-2

2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid

Cat. No.: B6152208
CAS No.: 2172159-29-2
M. Wt: 169.13 g/mol
InChI Key: ZKGWAZKNSIODEE-UHFFFAOYSA-N
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Description

2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid is a chemical compound with the molecular formula C8H9NO4 It is characterized by the presence of a pyridinone ring attached to an acetic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid typically involves the reaction of 2-oxo-1,2-dihydropyridine with chloroacetic acid in the presence of a base. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the pyridinone attacks the carbon atom of the chloroacetic acid, resulting in the formation of the ether linkage.

Reaction Conditions:

    Reagents: 2-oxo-1,2-dihydropyridine, chloroacetic acid, base (e.g., sodium hydroxide)

    Solvent: A suitable solvent such as ethanol or water

    Temperature: Typically carried out at room temperature or slightly elevated temperatures

    Time: The reaction is usually complete within a few hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine ring.

    Substitution: The ether linkage can be cleaved and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ether linkage.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydropyridine derivatives.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and biologically active compounds.

    Biological Studies: It is used in studies related to enzyme inhibition, antioxidant activity, and other biological processes.

Mechanism of Action

The mechanism of action of 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid involves its interaction with specific molecular targets. For example, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition helps in reducing the accumulation of sorbitol, which is associated with diabetic complications .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-oxo-1,2-dihydropyridin-4-yl)methoxy]acetic acid
  • 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives
  • 2-oxo-1,2,3,4-tetrahydropyrimidine derivatives

Uniqueness

2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid is unique due to its specific structure, which combines a pyridinone ring with an acetic acid moiety through an ether linkage. This structure imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry and organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid involves the reaction of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid and chloroacetic acid in a suitable solvent (e.g. water, ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 2-3.", "Step 4: Collect the precipitated product by filtration and wash with water.", "Step 5: Dry the product under vacuum to obtain 2-[(2-oxo-1,2-dihydropyridin-4-yl)oxy]acetic acid as a white solid." ] }

CAS No.

2172159-29-2

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

IUPAC Name

2-[(2-oxo-1H-pyridin-4-yl)oxy]acetic acid

InChI

InChI=1S/C7H7NO4/c9-6-3-5(1-2-8-6)12-4-7(10)11/h1-3H,4H2,(H,8,9)(H,10,11)

InChI Key

ZKGWAZKNSIODEE-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=C1OCC(=O)O

Purity

95

Origin of Product

United States

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